Cas no 1605294-13-0 (1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1605294-13-0 structure
Product Name:1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS-nummer:1605294-13-0
MF:C16H27BN2O3
MW:306.208184480667
CID:2133455
Update Time:2023-11-19
1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemische en fysische eigenschappen
Naam en identificatie
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- 1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole
- CID 130140255
- 1-[(2-methyloxan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1H-Pyrazole, 1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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- Inchi: 1S/C16H27BN2O3/c1-14(2)15(3,4)22-17(21-14)13-10-18-19(11-13)12-16(5)8-6-7-9-20-16/h10-11H,6-9,12H2,1-5H3
- InChI-sleutel: LPWOPTQQQBDXDR-UHFFFAOYSA-N
- LACHT: O1CCCCC1(C)CN1C=C(B2OC(C)(C)C(C)(C)O2)C=N1
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 402
- Topologisch pooloppervlak: 45.5
Experimentele eigenschappen
- Dichtheid: 1.10±0.1 g/cm3(Predicted)
- Kookpunt: 422.9±15.0 °C(Predicted)
- pka: 1.88±0.10(Predicted)
1-[(tetrahydro-2-methyl-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Gerelateerde literatuur
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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